molecular formula C17H23N3O2 B159406 (R,R)-2,6-Bis(4-isopropyl-2-oxazolin-2-yl)pyridine CAS No. 131864-67-0

(R,R)-2,6-Bis(4-isopropyl-2-oxazolin-2-yl)pyridine

Cat. No.: B159406
CAS No.: 131864-67-0
M. Wt: 301.4 g/mol
InChI Key: CSGQGLBCAHGJDR-GJZGRUSLSA-N
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Description

“(R,R)-2,6-Bis(4-isopropyl-2-oxazolin-2-yl)pyridine” is a compound that belongs to the class of oxazolines . Oxazoline is a five-membered heterocyclic species having one nitrogen and one oxygen in its backbone . Many oxazoline-based ring structures are noticeable for their biological activities .


Synthesis Analysis

The synthesis of oxazolines has been a subject of many investigations . Various synthetic protocols of oxazolines have been developed based on the substrates involved, such as amino alcohols, carboxylic acids, carbonyl compounds, alkenes, etc .


Molecular Structure Analysis

The molecular formula of “this compound” is C15H26N2O2 . It is a liquid at 20 degrees Celsius .


Chemical Reactions Analysis

The reaction mechanism for oxazoline synthesis from ketones involves a nucleophilic addition at the electrophilic center of the ketones followed by intramolecular cyclization .


Physical and Chemical Properties Analysis

“this compound” is a colorless to light yellow clear liquid . It has a molecular weight of 266.39 . It has a flash point of 125 °C .

Scientific Research Applications

  • Catalysis in Polymerization : This compound has been used in the synthesis of a chromium(III) complex that catalyzes ethylene homopolymerization and ethylene/1-hexene copolymerization (Esteruelas et al., 2002).

  • Optical Activity and Luminescence : In a study, chiral derivatives of pyridine bis(oxazoline) were used in lanthanide ions and octacyanotungstate(V) metalloligand combinations, leading to bimetallic CN(-)-bridged coordination chains with optical activity and luminescence (Chorazy et al., 2014).

  • Asymmetric Catalysis : The compound has been applied in asymmetric catalytic cyclopropanation of olefins and diazoacetates using a chiral ruthenium(II) complex (Nishiyama et al., 1995).

  • Asymmetric Hydrosilylation of Ketones : A study developed new ligands embodying bis(oxazolinyl)pyridine for rhodium-catalyzed asymmetric hydrosilylation of ketones (Ghoshal et al., 2010).

  • Synthesis of Ruthenium(II) Complexes : Research focused on stereochemically controlled synthesis of ruthenium(II) complexes containing bis(oxazolin-2'-yl)pyridine ligands (Cadierno et al., 1999).

  • Iron Dialkyl Complexes for Catalytic Hydrosilylation : Enantiopure pyridine bis(oxazoline) iron dialkyl complexes were explored for catalytic hydrosilylation of ketones (Tondreau et al., 2009).

  • Ethylene Polymerization Catalysis : The compound was used in ruthenium and iron complexes exhibiting moderate catalytic activity for ethylene polymerization (Nomura et al., 2000).

  • Spin States in Iron(II) Complexes : Research on homochiral and heterochiral isomers of iron(II) complexes with pyridine bis(oxazoline) derivatives focused on their spin states (Burrows et al., 2017).

Safety and Hazards

The compound should be stored under inert gas . It is sensitive to moisture . For safety data, please refer to the Safety Data Sheet (SDS) .

Future Directions

The future directions for the study of “(R,R)-2,6-Bis(4-isopropyl-2-oxazolin-2-yl)pyridine” and similar compounds could involve further exploration of their synthesis methods, biological activities, and potential applications in pharmaceuticals, industrial chemistry, natural product chemistry, polymers, and more .

Mechanism of Action

Target of Action

It is known to form bidentate coordination complexes due to the strong affinity of the oxazoline nitrogen for various metals .

Mode of Action

It is known that the compound can form coordination complexes with various metals, which suggests that it may interact with its targets through metal coordination .

Biochemical Pathways

It is known that the compound is used in the synthesis of a versatile chemical intermediate, 2,6-bis(hydroxymethyl)pyridine . This suggests that it may play a role in the biochemical pathways involved in the synthesis of this intermediate.

Result of Action

It is known that the compound is used in the synthesis of 2,6-bis(hydroxymethyl)pyridine , suggesting that it may have a role in the molecular transformations involved in this process.

Action Environment

It is known that the compound is used in a biocatalytic process for the synthesis of 2,6-bis(hydroxymethyl)pyridine . This suggests that factors such as the presence of catalysts and the conditions of the reaction environment may influence its action.

Properties

IUPAC Name

(4R)-4-propan-2-yl-2-[6-[(4R)-4-propan-2-yl-4,5-dihydro-1,3-oxazol-2-yl]pyridin-2-yl]-4,5-dihydro-1,3-oxazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H23N3O2/c1-10(2)14-8-21-16(19-14)12-6-5-7-13(18-12)17-20-15(9-22-17)11(3)4/h5-7,10-11,14-15H,8-9H2,1-4H3/t14-,15-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CSGQGLBCAHGJDR-GJZGRUSLSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C1COC(=N1)C2=NC(=CC=C2)C3=NC(CO3)C(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)[C@@H]1COC(=N1)C2=NC(=CC=C2)C3=N[C@@H](CO3)C(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H23N3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40350834
Record name (R,R)-2,6-Bis(4-isopropyl-2-oxazolin-2-yl)pyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40350834
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

301.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

131864-67-0
Record name i-Pr-pybox, (R,R)-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0131864670
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name (R,R)-2,6-Bis(4-isopropyl-2-oxazolin-2-yl)pyridine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40350834
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name (R,R)-2,6-Bis(4-isopropyl-2-oxazolin-2-yl)pyridine
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Record name I-PR-PYBOX, (R,R)-
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: How does the ruthenium complex containing (R,R)-2,6-Bis(4-isopropyl-2-oxazolin-2-yl)pyridine interact with its biological target and what are the downstream effects?

A1: The research primarily focuses on the antitumor activity of the ruthenium complex. While the specific biological target is not identified in the abstract, the study demonstrates that the complex interacts with plasmid DNA and exhibits cytotoxic activity against the human cervical cancer HeLa cell line []. Furthermore, the research highlights the significance of chirality, revealing that ruthenium enantiomers differentially affect the cell cycle in HeLa tumor cells []. This suggests that the complex, with its chiral ligand, likely interacts with a chiral biological target, potentially DNA or proteins involved in cell cycle regulation, ultimately leading to cell death in cancer cells.

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